molecular formula C6H4ClN3 B1512924 2-(5-Chloropyrimidin-4-yl)acetonitrile CAS No. 1261737-95-4

2-(5-Chloropyrimidin-4-yl)acetonitrile

Cat. No.: B1512924
CAS No.: 1261737-95-4
M. Wt: 153.57 g/mol
InChI Key: HSXNXCMGGODPSW-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-4-yl)acetonitrile is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms in the ring. This compound is characterized by the presence of a chlorine atom at the 5th position of the pyrimidine ring and a nitrile group attached to the 4th position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-chloropyrimidin-4-ol as the starting material.

  • Reaction Steps: The hydroxyl group at the 4th position is first converted to a leaving group, often by converting it to a tosylate or mesylate. This is followed by nucleophilic substitution with a cyanide ion to introduce the nitrile group.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, under anhydrous conditions and at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Types of Reactions:

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used, often under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-(5-Chloropyrimidin-4-yl)acetic acid or 2-(5-Chloropyrimidin-4-yl)acetamide.

  • Reduction: 2-(5-Chloropyrimidin-4-yl)ethylamine.

  • Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyrimidin-4-yl)acetonitrile has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of nucleotide analogs and their interactions with biological macromolecules.

  • Medicine: It has potential as a lead compound in the development of new drugs, particularly in the treatment of viral infections and cancer.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Chloropyrimidin-4-yl)acetonitrile exerts its effects depends on its specific application. For example, in antiviral research, it may inhibit viral replication by interfering with nucleotide synthesis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-(4-Chloropyrimidin-5-yl)acetonitrile

  • 2-(5-Bromopyrimidin-4-yl)acetonitrile

  • 2-(5-Iodopyrimidin-4-yl)acetonitrile

  • 2-(5-Chloropyrimidin-4-yl)acetamide

  • 2-(5-Chloropyrimidin-4-yl)acetic acid

Properties

IUPAC Name

2-(5-chloropyrimidin-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-4-10-6(5)1-2-8/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXNXCMGGODPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856524
Record name (5-Chloropyrimidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261737-95-4
Record name (5-Chloropyrimidin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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